molecular formula C24H26N2O2S B2774243 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one CAS No. 1903172-97-3

3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2774243
CAS No.: 1903172-97-3
M. Wt: 406.54
InChI Key: ISOYAXWKEAWSBR-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one (CAS 1903172-97-3) is an organic compound with the molecular formula C24H26N2O2S and a molecular weight of 406.5 . Its structure features a quinoline moiety linked to a piperidine ring, a scaffold recognized in medicinal chemistry for its potential biological activity. Scientific literature indicates that substituted quinoline derivatives are investigated for various therapeutic areas, including the treatment of proliferative diseases and as modulators of biological targets like Toll-like receptors . Researchers should be aware that certain molecular fragments can serve as structural alerts for potential toxicity, and detailed assessment of compounds is recommended during early-stage drug discovery . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-29-21-10-7-18(8-11-21)9-12-23(27)26-16-13-20(14-17-26)28-22-6-2-4-19-5-3-15-25-24(19)22/h2-8,10-11,15,20H,9,12-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOYAXWKEAWSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Attachment of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a suitable thiol reacts with the aromatic ring under basic conditions.

    Final Coupling Step: The final step involves coupling the quinoline-piperidine intermediate with the methylthio-phenyl group using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives similar to 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one possess significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural modifications can enhance its antibacterial potency beyond that of conventional antibiotics.

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The structure-activity relationship (SAR) analysis revealed that specific modifications on the quinoline and piperidine moieties influence its cytotoxicity against different cancer cell lines. For example, compounds with electron-withdrawing groups displayed enhanced antitumor activity compared to those with electron-donating groups .

Antiviral Activity

Emerging evidence suggests potential antiviral properties, particularly against influenza virus replication. A related piperidine derivative demonstrated significant inhibition at low concentrations, indicating that similar structural features in this compound could confer antiviral efficacy .

Antimicrobial Efficacy

A study synthesized multiple coumarin derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased antibacterial potency, with some compounds outperforming traditional antibiotics in effectiveness .

Cancer Cell Line Studies

Controlled experiments involving various derivatives were conducted against human cancer cell lines. These studies revealed a dose-dependent response where higher concentrations resulted in increased apoptosis rates, underscoring the compound's potential as an anticancer agent .

Influenza Virus Inhibition

Research on piperidine derivatives highlighted the importance of specific structural features for antiviral activity. The findings suggest that similar modifications could enhance the efficacy of this compound against viral pathogens .

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The quinoline and piperidine moieties are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one: can be compared with other compounds featuring quinoline and piperidine moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and physicochemical properties not found in simpler analogs.

Biological Activity

The compound 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a quinoline moiety, and a methylthio-substituted phenyl group. This unique combination may contribute to its interactions with various biological targets.

Research indicates that compounds with similar structures often interact with multiple biological pathways. The proposed mechanisms of action for this compound include:

  • Dopamine Receptor Modulation : Similar compounds have been shown to selectively target dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
  • Protein Kinase Inhibition : There is evidence suggesting that related compounds can modulate protein kinase activity, influencing cellular proliferation and survival pathways .
  • Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections .

1. Neuroprotective Effects

A study investigating the neuroprotective effects of dopamine receptor agonists found that compounds targeting the D3 receptor could protect dopaminergic neurons from degeneration. This suggests that this compound may have similar protective effects, potentially beneficial in treating neurodegenerative diseases.

2. Anticancer Potential

Research into related quinoline derivatives has demonstrated significant anticancer activity through the induction of apoptosis in various cancer cell lines. The ability of these compounds to modulate signaling pathways involved in cell survival makes them promising candidates for cancer therapy.

3. Antimicrobial Studies

Preliminary tests on structurally similar compounds have shown promising antimicrobial activity against various pathogens. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli displayed effective inhibition, indicating potential for development into antimicrobial agents .

Data Tables

Biological Activity Mechanism Reference
NeuroprotectiveD3 receptor modulation
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the standard synthetic routes for 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the piperidine ring or functionalization of pre-existing piperidine derivatives.
  • Step 2 : Introduction of the quinolin-8-yloxy group via nucleophilic substitution under reflux conditions.
  • Step 3 : Coupling of the methylthiophenyl moiety using cross-coupling reagents (e.g., Suzuki or Buchwald-Hartwig reactions).
    Reaction monitoring is performed via thin-layer chromatography (TLC) in solvents like ethyl acetate/hexane mixtures. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures (40–80°C) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts.
  • Emergency Measures : In case of exposure, consult the Safety Data Sheet (SDS) and seek medical attention. First aid may include rinsing eyes/skin with water and avoiding inhalation of dust .

Q. What analytical techniques are used for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity (e.g., 1^1H and 13^{13}C NMR).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).
  • Mass Spectrometry (MS) : For molecular weight verification .

Q. What biological activities are associated with structurally similar compounds?

Analogous compounds with quinoline and piperidine motifs exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Anticancer potential : Via kinase inhibition or apoptosis induction.
  • Anti-inflammatory effects : Through COX-2 or NF-κB pathway modulation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for coupling reactions.
  • Solvent Optimization : Replace DMF with dichloromethane (DCM) to reduce side reactions.
  • Temperature Control : Use microwave-assisted synthesis for faster, cleaner reactions .

Q. How to design experiments to evaluate biological activity in vitro?

  • Assay Selection : Use cell viability assays (MTT or resazurin) for cytotoxicity screening.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC50_{50} values.
  • Control Groups : Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle-only treatments .

Q. How to resolve contradictions in published data on similar compounds?

  • Meta-Analysis : Compare results across studies while controlling for variables like solvent purity or cell line specificity.
  • Replication Studies : Repeat key experiments under standardized conditions (e.g., pH, temperature).
  • Advanced Analytics : Use LC-MS/MS to verify compound stability during assays .

Q. What methodologies assess the environmental impact of this compound?

  • Abiotic Degradation : Study hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light).
  • Biotic Transformation : Use microbial consortia to evaluate biodegradation pathways.
  • Ecotoxicity Testing : Perform acute toxicity assays on Daphnia magna or algae .

Q. How to design structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize derivatives with altered methylthio or quinoline groups.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding.
  • Pharmacophore Mapping : Identify critical functional groups using 3D-QSAR models .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Purification Protocols : Use flash chromatography or recrystallization to standardize purity.
  • Quality Control : Validate each batch via NMR and HPLC before biological testing .

Methodological Notes

  • Theoretical Frameworks : Link studies to kinase inhibition theories or receptor-ligand interaction models to contextualize mechanisms .
  • Data Reproducibility : Use randomized block designs for biological assays to minimize bias .
  • Safety Compliance : Adhere to OSHA guidelines for chemical storage (e.g., inert atmosphere for air-sensitive intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.